Palisadin B
説明
Palisadin B is a halogenated snyderane-type sesquiterpene with the molecular formula C₁₅H₂₄Br₂O and a molecular weight of 380.17 g/mol . It was first isolated from the sea hare Aplysia dactylomela Rang, which feeds on the red alga Laurencia snackeyi . Structural characterization via NMR reveals key features:
- ¹H-NMR: Signals at δ 5.63 (H-4, d, J=8 Hz), 4.54 (H-2, m), and 3.95 (H-10, dd, J=5, 12 Hz) .
- ¹³C-NMR: A trisubstituted double bond (C-3 at δ 136.1, s; C-4 at δ 129.4, d) and two bromine atoms positioned at C-3 and C-4 .
Palisadin B is optically active ([α]D = +8.8° in CHCl₃) and exists as a colorless oil . Its biosynthesis in Laurencia spp. is linked to ecological defense mechanisms, as these compounds deter predation and microbial colonization .
特性
分子式 |
C15H24Br2O |
|---|---|
分子量 |
380.16 g/mol |
IUPAC名 |
(2R,5aS,7S,9aS)-7-bromo-2-(bromomethyl)-3,6,6,9a-tetramethyl-2,5,5a,7,8,9-hexahydro-1-benzoxepine |
InChI |
InChI=1S/C15H24Br2O/c1-10-5-6-12-14(2,3)13(17)7-8-15(12,4)18-11(10)9-16/h5,11-13H,6-9H2,1-4H3/t11-,12-,13-,15-/m0/s1 |
InChIキー |
BVMIPASLGLRPCO-ABHRYQDASA-N |
SMILES |
CC1=CCC2C(C(CCC2(OC1CBr)C)Br)(C)C |
異性体SMILES |
CC1=CC[C@@H]2[C@](CC[C@@H](C2(C)C)Br)(O[C@H]1CBr)C |
正規SMILES |
CC1=CCC2C(C(CCC2(OC1CBr)C)Br)(C)C |
同義語 |
palisadin B |
製品の起源 |
United States |
類似化合物との比較
Table 1: Structural and Functional Comparison of Snyderane-Type Sesquiterpenes
Key Observations:
Bromination Patterns :
- Palisadin B and Palisadin A differ in bromination: Palisadin B has two bromines at C-3/C-4, while Palisadin A replaces one bromine with an epoxide .
- 12-Bromopalisadin B (isolated from Laurencia spp.) adds a third bromine at C-12, enhancing steric bulk but reducing solubility .
Functional Group Modifications :
- Acetylation (e.g., 5-Acetoxypalisadin B) or hydroxylation (e.g., 12-Hydroxypalisadin B) alters bioactivity. For example, 5-Acetoxypalisadin B loses antimicrobial activity compared to Palisadin B .
- Aplysistatin’s 15-hydroxyl group is critical for its antileukemic properties, a feature absent in Palisadin B .
Biosynthetic Pathways :
Table 2: Comparative Bioactivity of Palisadin B and Analogs
| Compound | Antimicrobial Activity (% Inhibition) | Antileukemic Activity (IC₅₀) | Cytotoxicity (MTT Assay) |
|---|---|---|---|
| Palisadin B | 40–60% (environmental microbes) | Not reported | Inactive |
| Palisadin A | >83% | Not reported | Inactive |
| Aplysistatin | 27% | <1 µM | Inactive |
| 5-Acetoxypalisadin B | 0% | Not reported | Inactive |
- Antimicrobial Activity : Palisadin A is the most potent, likely due to its epoxide group enhancing membrane disruption . Palisadin B’s moderate activity suggests bromine positioning influences target binding .
- Cytotoxicity: None of these compounds show cytotoxicity in MTT assays, indicating selective bioactivity .
Q & A
Q. What are the validated analytical techniques for characterizing Palisadin B’s purity and structural identity?
To confirm Palisadin B’s identity, researchers should employ a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, while High-Resolution Mass Spectrometry (HR-MS) verifies molecular weight. Purity assessment requires High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with ≥95% purity thresholds. For novel derivatives, elemental analysis is recommended to complement spectral data .
Q. How should researchers design initial synthesis protocols for Palisadin B?
Begin with literature-derived synthetic routes, optimizing reaction conditions (e.g., solvent, temperature, catalysts) through iterative testing. Document all parameters (molar ratios, reaction times) systematically. Include negative controls (e.g., omitting key reagents) to identify critical steps. Prioritize yield optimization while ensuring reproducibility across ≥3 independent trials. For known compounds, validate against published spectral data; for new analogs, provide full characterization (NMR, MS, melting point) .
Q. What databases are most effective for retrieving peer-reviewed studies on Palisadin B?
Use specialized chemistry databases like SciFinder and Reaxys for structured searches by CAS number, IUPAC name, or molecular formula. PubMed and Web of Science are suitable for bioactivity studies. Avoid overreliance on Google Scholar due to inconsistent reproducibility and recall limitations. Combine Boolean operators (e.g., "Palisadin B AND synthesis NOT patent") to filter non-academic sources .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for Palisadin B be resolved?
Adopt a systematic review framework:
Assay standardization : Compare experimental conditions (cell lines, concentration ranges, controls) across studies.
Meta-analysis : Pool data using statistical tools (e.g., RevMan) to evaluate effect sizes and heterogeneity.
Experimental replication : Repeat key assays under standardized protocols, including positive/negative controls.
Mechanistic probing : Use knockdown models (e.g., siRNA) or isotopic labeling to validate molecular targets .
Q. What strategies optimize Palisadin B’s stability in pharmacological studies?
- Formulation screening : Test solubility enhancers (cyclodextrins, liposomes) across pH ranges.
- Degradation analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Protective groups : Introduce stabilizing moieties during synthesis, assessing trade-offs between bioactivity and stability .
Q. How should researchers address discrepancies in spectral data for Palisadin B analogs?
- Cross-validation : Compare NMR/HR-MS results with computational predictions (e.g., DFT-based chemical shift simulations).
- Impurity profiling : Use LC-MS to detect byproducts interfering with spectral interpretation.
- Collaborative verification : Share samples with independent labs for blinded reanalysis .
Q. What computational methods are suitable for predicting Palisadin B’s mechanism of action?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against putative targets (e.g., enzyme active sites).
- MD simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
- QSAR modeling : Corrogate structural features (logP, polar surface area) with bioactivity data to identify critical pharmacophores .
Methodological Guidance for Data Reporting
- Experimental reproducibility : Follow the Beilstein Journal’s guidelines for detailing synthetic procedures, including exact equipment models and software versions .
- Data transparency : Deposit raw spectral data in repositories like Zenodo or ChemRxiv, linking to Supporting Information.
- Ethical compliance : Disclose conflicts of interest and adhere to institutional biosafety protocols for in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
